- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible LightChemistry - A European Journal, 2016, 22(29), 9929-9932,
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)
90-10-8 structure
N-Methyl-N-phenylbenzenesulfonamide Properties
Names and Identifiers
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
- +Expand
-
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Computed Properties
- 247.06700
- 0
- 3
- 3
- 220.063663
- 17
- 343
- 0
- 0
- 0
- 0
- 0
- 1
- 2.6
- 45.8
Experimental Properties
- 3.59250
- 45.76000
- 1.615
- 380.4°C at 760 mmHg
- 0.0±0.9 mmHg at 25°C
- 183.8°C
- 1.254
N-Methyl-N-phenylbenzenesulfonamide Price
N-Methyl-N-phenylbenzenesulfonamide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Reference
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamidesChemistrySelect, 2018, 3(15), 4129-4132,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Reference
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation ProcessesJournal of Organic Chemistry, 2021, 86(3), 2117-2134,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Reference
- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room TemperatureAdvanced Synthesis & Catalysis, 2015, 357(5), 987-992,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Reference
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reactionTetrahedron Letters, 2006, 47(28), 4973-4978,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Reference
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylaminesCatalysis Science & Technology, 2020, 10(20), 6825-6839,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Reference
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligandsTetrahedron Letters, 2005, 46(43), 7295-7298,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazinesMonatshefte fuer Chemie, 2016, 147(9), 1637-1649,
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- N-Phenylbenzenesulfonamide
- N-methylbenzenesulfonamide
- Iodobenzene
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
- Benzenesulfinic acid, sodium salt
- Phenylboronic acid
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:90-10-8)
TANG SI LEI
15026964105
2881489226@qq.com
N-Methyl-N-phenylbenzenesulfonamide Related Literature
-
Collins Obuah,Apollinaire Munyaneza,Ilia A. Guzei,James Darkwa Dalton Trans. 2014 43 8940
-
2. One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivativesMaría Sol Ballari,Natividad Herrera Cano,Daniel A. Wunderlin,Gabriela E. Feresin,Ana N. Santiago RSC Adv. 2019 9 29405
-
Li Wang,Zhan Zhang,Xinyu Yu,Hongyan Zhao,Xinyue Wu,Xiang Chen,Xinhu Zhou,Lei Li Anal. Methods 2015 7 10199
-
Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444
-
Daniela M. Carminati,Daniela Intrieri,Stéphane Le Gac,Thierry Roisnel,Bernard Boitrel,Lucio Toma,Laura Legnani,Emma Gallo New J. Chem. 2017 41 5950
-
Gasidit Panomsuwan,Nagahiro Saito,Takahiro Ishizaki RSC Adv. 2016 6 114553
-
Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444
-
Takahiro Muraoka,Hidetaka Honda,Kota Nabeya,Kazushi Kinbara Chem. Commun. 2020 56 7881
-
Jianlin Xu,Haibo Tan,Yuchan Chen,Saini Li,Zilei Huang,Heng Guo,Haohua Li,Xiaoxia Gao,Hongxin Liu,Weimin Zhang Org. Chem. Front. 2018 5 1792
-
Nethravathi Puttappa,Karthik Yamjala,Narenderan S. T.,Suresh Kumar Raman,Gowthamarajan Kuppusamy,Basuvan Babu,P. Ram Kumar RSC Adv. 2019 9 41794
90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Related Products
- 151266-23-8(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- 172834-23-0(N-Boc-N-cyclopentyl-amino-acetic Acid)
- 105362-45-6((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine)
- 132622-66-3((2S,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid)
- 175201-50-0(2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide)
- 169280-33-5(Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate hydrochloride)
- 101565-05-3(6H-Dibenzo[b,d]pyran-3-ol,6a,7,10,10a-tetrahydro-6,6,9-trimethyl-1-pentyl-, (6aR-trans)- (9CI))
- 112883-29-1((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine)
- 14469-84-2(1-Bromo-5-(4-methoxyphenyl)pentane)
- 156973-09-0(5-(Aminomethyl)pyridin-2-amine)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
Nantong Chenrunchemical co.,ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk